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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanal

Cat. No.: B1630633

An In-depth Technical Guide to the Spectral Analysis of 3,5,5-Trimethylhexanal

Introduction: Characterizing 3,5,5-Trimethylhexanal

3,5,5-Trimethylhexanal, also known as isononylaldehyde, is a branched-chain aliphatic
aldehyde with the chemical formula CosH1s0 and a molecular weight of 142.24 g/mol .[1][2] Its
structure features a hexanal backbone with methyl groups at positions 3 and 5, and a tert-butyl
group at the 5-position, creating a chiral center at carbon-3.[3] This compound is a colorless
liquid utilized as a fragrance ingredient and a flavoring agent, valued for the fresh, green, and
citrus notes it imparts.[4][5]

For researchers and professionals in drug development and chemical synthesis, precise
structural confirmation and purity assessment are paramount. Spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), provide a definitive analytical toolkit for the comprehensive characterization
of 3,5,5-Trimethylhexanal. This guide offers an in-depth exploration of the spectral data of this
molecule, grounded in established spectroscopic principles and supported by authoritative
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Proton and Carbon Perspective
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. By analyzing the chemical environment of *H and 13C nuclei, we can assign specific
atoms to their positions within the molecular structure.

'H NMR Spectroscopy: Mapping the Protons

The *H NMR spectrum of 3,5,5-trimethylhexanal provides a clear fingerprint of its structure.
The most diagnostic signal is that of the aldehydic proton, which is significantly deshielded by
the anisotropic effect of the carbonyl group's pi-electron system. This causes its resonance to
appear far downfield, typically in the 9-10 ppm region, a characteristic feature of aldehydes.[6]
[7] Protons on the carbon alpha to the carbonyl group are also deshielded and typically appear
between 2.0 and 2.5 ppm.[6]

For 3,5,5-trimethylhexanal, the aldehyde proton signal is observed as a distinct singlet at
approximately & 9.74 ppm, confirming the formyl group's presence.[3] The methylene (CH2)
and methine (CH) protons in the alkyl chain exhibit complex splitting patterns due to spin-spin
coupling, appearing in the upfield region.

Experimental Protocol: Sample Preparation for NMR Analysis

e Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated
chloroform (CDCIs) is a common choice for non-polar to moderately polar compounds like
3,5,5-trimethylhexanal.[8]

o Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5,5-trimethylhexanal
and dissolve it in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

« Internal Standard (Optional but Recommended): Add a small amount of an internal standard,
such as tetramethylsilane (TMS, & 0.00 ppm), for precise chemical shift referencing.

e Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution
is homogeneous.

e Analysis: Place the sample in the NMR spectrometer and acquire the spectrum according to
standard instrument protocols.

Table 1: *H NMR Spectral Data for 3,5,5-Trimethylhexanal
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.74 t (triplet) 1H H-1 (Aldehyde)
~2.42 m (multiplet) 2H H-2 (CH2)
~2.10 m (multiplet) 1H H-3 (CH)
~1.25 m (multiplet) 2H H-4 (CH2)
~1.00 d (doublet) 3H C3-CHs
~0.90 s (singlet) 9H C5-(CHs)s

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and
spectrometer frequency. The assignments are based on general principles and published data.

13C NMR Spectroscopy: Probing the Carbon Skeleton

In 13C NMR, the carbonyl carbon of an aldehyde produces a highly characteristic signal in the
downfield region of 190-215 ppm, an area with few other resonance types, making it a
definitive indicator of a carbonyl group.[7][9] The remaining aliphatic carbons of 3,5,5-
trimethylhexanal will appear in the upfield region (typically 10-60 ppm).

Table 2: Predicted 13C NMR Spectral Data for 3,5,5-Trimethylhexanal

Chemical Shift (6, ppm) Assighment
~202.5 C-1(C=0)
~52.0 C-2

~43.5 C-4

~31.5 C-3

~30.0 C-5

~29.8 C5-(CHs)3
~20.0 C3-CHs
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Note: These are predicted values based on standard chemical shift increments. Actual
experimental values may differ slightly.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by detecting their characteristic vibrational frequencies. For aldehydes, two features
are critically diagnostic.

o C=0 Stretch: A strong, sharp absorption band appears between 1740-1720 cm~1 for aliphatic
aldehydes.[7] This intense peak is due to the stretching vibration of the carbonyl double
bond.

» Aldehydic C-H Stretch: A pair of weaker bands, often referred to as a "Fermi doublet,"
appears at approximately 2830-2695 cm~* and 2720 cm~1.[6][7] The presence of this doublet
is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a
ketone, which lacks this feature.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

Sample Preparation: Place one to two drops of neat liquid 3,5,5-trimethylhexanal directly
onto the surface of a salt plate (e.g., NaCl or KBr).

» Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film.

o Data Acquisition: Mount the salt plates in the spectrometer's sample holder.

e Analysis: Run the IR scan, collecting the spectrum typically over a range of 4000 to 400
cm~1, A background scan of the empty salt plates should be performed first and subtracted
from the sample spectrum.

Table 3: Key IR Absorptions for 3,5,5-Trimethylhexanal
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Frequency (cm™?) Intensity Vibrational Mode
~2955 Strong C-H Stretch (Alkyl)
~2870 Medium C-H Stretch (Alkyl)
~2715 Weak C-H Stretch (Aldehydic)
~1725 Strong C=0 Stretch (Aldehyde)
~1465 Medium C-H Bend (Alkyl)

Note: Data sourced from typical values for aliphatic aldehydes.[6][7][10]

Mass Spectrometry (MS): Unraveling Fragmentation
Patterns

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and structural features of a compound by analyzing its fragmentation pattern upon
ionization. Aliphatic aldehydes often show a weak or absent molecular ion (M*) peak due to
facile fragmentation.[11][12]

The mass spectrum of 3,5,5-trimethylhexanal (molecular weight 142.24) is dominated by
fragmentation driven by the stability of the resulting carbocations. The most prominent
fragmentation pathway is a-cleavage, which involves the breaking of a bond adjacent to the
carbonyl group.[13]

Key Fragmentation Pathways:
e Molecular lon (M*): The parent ion peak is expected at m/z = 142.

» 0-Cleavage: Cleavage of the C-C bond between C2 and C3 can occur. However, the most
significant fragmentation in this molecule is driven by the formation of the highly stable tert-
butyl cation.

o Formation of tert-Butyl Cation: Cleavage of the C4-C5 bond results in the formation of the
tert-butyl cation, [C(CHs)s3]*, which gives an intense base peak at m/z = 57.[1] This is a key
diagnostic ion for structures containing a tert-butyl group.
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o Other Fragments: Other significant fragments are observed at m/z = 41 ([CsHs]*), m/z = 83,
and m/z = 98. The fragment at m/z 83 likely corresponds to the loss of a CaHo radical (57 Da)
from a rearranged molecular ion.[1]

o McLafferty Rearrangement: A McLafferty rearrangement is possible and would result in a
fragment at m/z = 58.[6][11]

Table 4: Major Mass Fragments for 3,5,5-Trimethylhexanal (EI-MS)

miz Relative Intensity Proposed Fragment
142 Low [CaH18Q]** (Molecular lon)
98 Moderate [M - C3He]*e

83 High [M - CaHo]*

57 100 (Base Peak) [C(CH3)3]*

41 High [C3Hs]*

Data sourced from the NIST Mass Spectrometry Data Center.[1][14]

Visualization of Key Fragmentation Pathway

Caption: Primary fragmentation of 3,5,5-trimethylhexanal via a-cleavage.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal
characterization of 3,5,5-trimethylhexanal. *H NMR confirms the presence and connectivity of
all protons, most notably the diagnostic aldehydic proton. 33C NMR maps the carbon
framework, with the carbonyl carbon signal serving as a key identifier. IR spectroscopy
provides rapid confirmation of the aldehyde functional group through its characteristic C=0 and
C-H stretching vibrations. Finally, mass spectrometry reveals the molecular weight and offers
structural insights through predictable fragmentation patterns, with the base peak at m/z 57
being a definitive marker for the tert-butyl moiety. This comprehensive spectral dataset serves
as a reliable reference for scientists and researchers in quality control, synthesis, and drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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